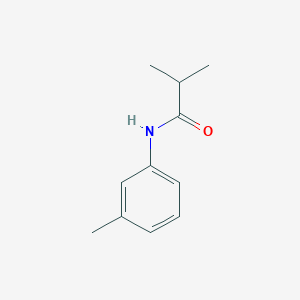

2-methyl-N-(3-methylphenyl)propanamide

Descripción

The exact mass of the compound 2-methyl-N-(3-methylphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methyl-N-(3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

7146-00-1 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

2-methyl-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |

Clave InChI |

OFKDADAPWXHGJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)C |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)C(C)C |

Otros números CAS |

7146-00-1 |

Origen del producto |

United States |

2-methyl-N-(3-methylphenyl)propanamide CAS number 7146-00-1 properties

An In-Depth Technical Guide to 2-methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1): Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-methyl-N-(3-methylphenyl)propanamide (CAS Number: 7146-00-1), a substituted amide with potential applications in chemical synthesis and research. This document synthesizes available data on its chemical identity and physicochemical properties. Due to the limited publicly available information on its biological activity and established experimental protocols, this guide presents a prospective analysis, including a robust, proposed synthetic route and detailed analytical methodologies based on established principles for structurally related molecules. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals. This whitepaper serves as a foundational resource for those looking to work with or investigate this compound, highlighting both what is known and the opportunities for future research.

Chemical Identity and Physicochemical Properties

2-methyl-N-(3-methylphenyl)propanamide is an organic compound characterized by an isobutyramide group attached to a meta-toluidine moiety. This structure imparts a moderate degree of lipophilicity and specific chemical characteristics that dictate its behavior in chemical and biological systems.

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 7146-00-1 | [1] |

| IUPAC Name | 2-methyl-N-(3-methylphenyl)propanamide | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Synonyms | N-(m-Tolyl)isobutyramide, Propanamide, 2-methyl-N-(3-methylphenyl)-, m-Isobutyrotoluidide, NSC15676 | [1] |

| InChIKey | OFKDADAPWXHGJJ-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its solubility, permeability, and potential interactions within a biological system. The data below are computationally derived and provide a strong basis for experimental design.

| Property | Value | Interpretation and Experimental Causality |

| Molecular Weight | 177.24 g/mol | A relatively small molecule, suggesting good potential for oral bioavailability if other factors are favorable.[1] |

| XLogP3 | 2.7 | This value indicates significant lipophilicity, suggesting the compound will have good solubility in organic solvents but limited solubility in aqueous media.[1] This property is crucial when selecting solvent systems for synthesis, purification (e.g., normal-phase chromatography), and formulation. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The single hydrogen bond donor contributes to its ability to interact with biological targets like proteins.[1] |

| Hydrogen Bond Acceptors | 1 (Amide C=O) | The carbonyl oxygen acts as a primary site for hydrogen bonding, a key interaction in receptor binding.[1] |

| Rotatable Bond Count | 2 | The low number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for binding affinity and specificity.[1] |

Synthesis and Purification: A Proposed Protocol

While specific synthesis literature for 7146-00-1 is sparse, a reliable route can be designed based on the fundamental principles of amide bond formation. The most direct and industrially scalable approach is the Schotten-Baumann reaction between m-toluidine and isobutyryl chloride.

Retrosynthetic Rationale

The core of this molecule is the amide linkage. Disconnecting this bond retrosynthetically yields two commercially available starting materials: m-toluidine (3-methylaniline) and isobutyryl chloride. This approach is efficient and avoids complex multi-step procedures.

Detailed Experimental Protocol: Amide Formation

This protocol is designed as a self-validating system. Monitoring by Thin Layer Chromatography (TLC) at each stage ensures the reaction proceeds as expected before moving to the next step.

Objective: To synthesize 2-methyl-N-(3-methylphenyl)propanamide with >95% purity.

Reagents & Materials:

-

m-Toluidine (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA, 1.5 eq) or Pyridine

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add m-toluidine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq). The base is critical to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of the acyl chloride ensures full consumption of the limiting reagent (m-toluidine). Maintain the temperature at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the m-toluidine spot is no longer visible.

-

Aqueous Workup:

-

Quench the reaction by slowly adding 1M HCl to neutralize excess TEA.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally brine.

-

Each wash removes specific impurities, ensuring a cleaner crude product.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid/oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Methodologies

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides the most robust validation.

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: Given its molecular weight and expected volatility, GC-MS is an excellent method for purity assessment and identification.

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or DCM.

-

Inject into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature gradient (e.g., 100 °C to 280 °C) to ensure separation from any residual starting materials or byproducts.

-

The mass spectrometer, operating in electron ionization (EI) mode, will provide a fragmentation pattern. Expected fragments would include the molecular ion peak (m/z 177) and peaks corresponding to the cleavage of the amide bond, yielding fragments for the isobutyryl cation (m/z 71) and the m-tolyl isocyanate radical cation (m/z 133) or related structures.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Rationale: Useful for non-volatile impurities and as an alternative to GC-MS.

-

Methodology:

-

Dissolve the sample in a methanol/water mixture.

-

Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid).

-

Electrospray ionization (ESI) in positive mode is expected to show the protonated molecule [M+H]⁺ at m/z 178.

-

Structural Elucidation by NMR

¹H NMR Spectroscopy: Provides definitive structural confirmation.

-

Expected Signals (in CDCl₃):

-

~1.2 ppm (doublet, 6H): Two equivalent methyl groups of the isobutyryl moiety.

-

~2.3 ppm (singlet, 3H): The methyl group on the phenyl ring.

-

~2.5 ppm (septet, 1H): The methine (CH) proton of the isobutyryl group.

-

~7.0-7.5 ppm (multiplets, 4H): Aromatic protons on the m-substituted ring.

-

~7.5-8.0 ppm (broad singlet, 1H): The amide (N-H) proton.

-

¹³C NMR Spectroscopy: Complements the proton NMR for full carbon backbone confirmation.

Analytical Validation Workflow

Caption: A logical workflow for the initial biological screening of the compound.

Conclusion

2-methyl-N-(3-methylphenyl)propanamide (CAS 7146-00-1) is a well-defined chemical entity whose physicochemical properties can be reliably predicted. This guide provides robust, actionable protocols for its synthesis and analytical characterization, filling a gap in the existing literature. The primary opportunity for future research lies in the systematic exploration of its biological activity. Given its structural motifs, investigations into its potential as an agrochemical, pharmaceutical intermediate, or specialty polymer component are warranted. The workflows and prospective analyses presented here serve as a foundational blueprint for such research endeavors.

References

-

PubChem. (n.d.). 2-methyl-N-(3-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

- RIFM. (2024). RIFM fragrance ingredient safety assessment, N-ethyl-N-(3-methylphenyl) propionamide, CAS Registry Number 179911. Food and Chemical Toxicology.

-

The Good Scents Company. (n.d.). ethyl (3-methyl phenyl) propionamide, 179911-08-1. Retrieved from [Link]

- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)

-

Cheméo. (n.d.). Propanal, 2-methyl-3-phenyl- - Chemical & Physical Properties. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-(3-methylphenyl)-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of N-(m-Tolyl)isobutyramide

This technical guide provides an in-depth physicochemical and functional profiling of N-(m-Tolyl)isobutyramide, a structural analog of the

Executive Summary

N-(m-Tolyl)isobutyramide (CAS: 7146-00-1) is a secondary carboxamide belonging to the N-aryl-isobutyramide class.[1] While structurally related to the commercially significant "WS" series of cooling agents (e.g., WS-3, WS-23), the meta-substitution pattern of this compound renders it a critical probe for Structure-Activity Relationship (SAR) studies targeting the TRPM8 ion channel. This guide details its thermodynamic properties, synthesis pathways, and spectral characteristics to support its application in medicinal chemistry and sensory research.

Chemical Identity & Structural Analysis

The compound features an isobutyryl group linked to a meta-toluidine core. The steric bulk of the isopropyl group combined with the meta-methyl substitution on the phenyl ring creates a specific hydrophobic profile that influences receptor binding and solubility.

| Property | Detail |

| IUPAC Name | 2-Methyl-N-(3-methylphenyl)propanamide |

| Common Name | N-(m-Tolyl)isobutyramide |

| CAS Registry Number | 7146-00-1 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | CC(C)C(=O)NC1=CC=CC(C)=C1 |

| InChI Key | OFKDADAPWXHGJJ-UHFFFAOYSA-N |

Thermodynamic & Physical Properties

The following data consolidates experimental values and high-confidence computational models. The melting point of 92–94 °C is characteristic of N-aryl amides where intermolecular hydrogen bonding (N-H···O=C) stabilizes the crystal lattice, though the meta-substitution disrupts packing efficiency compared to the para-isomer (MP ~118 °C).

Physicochemical Data Table

| Property | Value | Source/Method |

| Physical State | White Crystalline Solid | Experimental Visual |

| Melting Point | 92 – 94 °C | Experimental (Recryst. from Ethanol) [1] |

| Boiling Point | 322.0 ± 11.0 °C | Computed (760 mmHg) [1] |

| Density | 1.02 ± 0.1 g/cm³ | Predicted [1] |

| LogP (Octanol/Water) | 2.72 | Computed (XLogP3) [2] |

| pKa (Conjugate Acid) | ~ -0.5 | Predicted (Amide Nitrogen) |

| Water Solubility | Low (< 1 mg/mL) | Inferred from LogP |

| H-Bond Donors | 1 | Structure Analysis |

| H-Bond Acceptors | 1 | Structure Analysis |

Synthesis & Purity Considerations

The synthesis of N-(m-Tolyl)isobutyramide is achieved via nucleophilic acyl substitution. The reaction between m-toluidine and isobutyryl chloride is preferred over the anhydride method for atom economy and ease of purification.

Reaction Mechanism & Workflow

The following diagram illustrates the Schotten-Baumann type acylation pathway.

Caption: Acylation pathway for N-(m-Tolyl)isobutyramide synthesis using an acid chloride method.

Experimental Protocol: Synthesis

-

Preparation: Dissolve m-toluidine (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (DCM, 20 mL) under nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C. Add isobutyryl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to yield white needles (MP: 92–94 °C).

Spectral Characterization

Identification of N-(m-Tolyl)isobutyramide relies on distinguishing the isopropyl spin system and the meta-substituted aromatic pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).

-

δ 2.35 (s, 3H): Aryl methyl (Ar–CH ₃).

-

δ 2.55 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).

-

δ 6.90 – 7.40 (m, 4H): Aromatic protons (characteristic meta-pattern: s, d, t, d).

-

δ 7.50 (br s, 1H): Amide N-H.

-

-

IR Spectroscopy (ATR):

-

3280 cm⁻¹: N-H stretch (Amide A).

-

1655 cm⁻¹: C=O stretch (Amide I).

-

1540 cm⁻¹: N-H bend (Amide II).

-

Applications: TRPM8 SAR Probing

This compound serves as a simplified analog of menthol and WS-3. By removing the cyclohexane ring of the menthane scaffold and replacing it with a planar phenyl ring, researchers use this molecule to probe the "hydrophobic pocket" dimensions of the TRPM8 channel [3].

Structure-Activity Relationship (SAR) Logic

Caption: SAR logic for N-aryl-isobutyramide interactions with the TRPM8 cold receptor.

Experimental Protocols for Property Determination

Protocol A: Determination of Partition Coefficient (LogP)

To validate the computed LogP (2.72), use the Shake-Flask method (OECD 107).

-

Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Dissolution: Dissolve 10 mg of N-(m-Tolyl)isobutyramide in 10 mL of pre-saturated n-octanol.

-

Partitioning: Add 10 mL of pre-saturated water. Shake mechanically for 1 hour at 25 °C. Centrifuge to separate phases.

-

Analysis: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

Protocol B: Solubility Screening

Due to low aqueous solubility, visual titration is insufficient. Use Saturation Shake-Flask followed by HPLC.

-

Saturation: Add excess solid compound to 5 mL of buffer (pH 7.4) in a glass vial.

-

Incubation: Shake at 37 °C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PVDF membrane.

-

Quantification: Dilute filtrate with acetonitrile and quantify via HPLC against a standard curve.

References

-

ChemicalBook. (2024). 2-methyl-N-(3-methylphenyl)propanamide Properties and Melting Point Data. Retrieved from

-

PubChem. (2024).[1][2] Compound Summary: 2-methyl-N-(3-methylphenyl)propanamide (CID 225844).[1] National Library of Medicine.[1] Retrieved from

-

McKemy, D. D., et al. (2002).[3][4] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416, 52-58. (Contextual reference for TRPM8 cooling agent mechanism).

-

BenchChem. (2025).[5][6] Synthesis of N-Methyl-m-toluidine and related amides. Retrieved from

Sources

- 1. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of Oral Cooling and Warming Requires TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Structural and Synthetic Analysis of 2-methyl-N-(3-methylphenyl)propanamide

This technical guide provides an in-depth structural, synthetic, and physicochemical analysis of 2-methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1).

Technical Whitepaper | CAS: 7146-00-1

Executive Summary

2-methyl-N-(3-methylphenyl)propanamide , also known as N-(m-tolyl)isobutyramide , is a secondary carboxamide characterized by a sterically hindered isobutyryl group attached to a meta-substituted aniline ring. Structurally, it represents a lipophilic scaffold often utilized in medicinal chemistry as a bioisostere for other aryl amides or as a core pharmacophore in Transient Receptor Potential (TRP) channel modulators (specifically TRPM8 cooling agents) and kinase inhibitors.

This guide details the molecular architecture, validated synthetic protocols, and physicochemical properties requisite for its application in drug development and organic synthesis.

Molecular Architecture & Weight

The molecule consists of two distinct domains: the lipophilic aliphatic tail (isopropyl group) and the aromatic head (m-tolyl group), linked by a polar amide bond. This amphiphilic structure dictates its solubility profile and receptor binding affinity.

Quantitative Data Profile

| Parameter | Value | Unit |

| CAS Registry Number | 7146-00-1 | - |

| Chemical Formula | C₁₁H₁₅NO | - |

| Exact Mass | 177.1154 | Da |

| Average Molecular Weight | 177.24 | g/mol |

| IUPAC Name | 2-methyl-N-(3-methylphenyl)propanamide | - |

| SMILES | CC1=CC(=CC=C1)NC(=O)C(C)C | - |

| InChI Key | OFKDADAPWXHGJJ-UHFFFAOYSA-N | - |

Retrosynthetic Disconnection

The following diagram illustrates the logical retrosynthetic breakdown of the molecule, identifying the primary synthons required for its construction.

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond into the amine nucleophile and acyl chloride electrophile.

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting bioavailability and formulation requirements.

-

Lipophilicity (LogP): With a calculated LogP of approximately 2.7 , the molecule is moderately lipophilic. It will readily cross cell membranes but requires organic co-solvents (DMSO, Ethanol) for biological assays.

-

Hydrogen Bonding:

-

Donors (HBD): 1 (Amide N-H).

-

Acceptors (HBA): 1 (Carbonyl Oxygen).

-

-

Solubility:

-

Water:[1] Low (< 0.5 mg/mL).

-

Organic Solvents: Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Methanol.

-

Synthetic Methodology

The most robust synthesis involves the Schotten-Baumann reaction or anhydrous acylation. The protocol below utilizes the anhydrous acyl chloride route , preferred for its high yield and simplified workup compared to coupling agents like EDC/NHS.

Reaction Logic (Expertise)[8]

-

Acyl Source: Isobutyryl chloride is used instead of isobutyric acid to drive the reaction to completion without equilibrium issues.

-

Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is essential to neutralize the HCl by-product. Without base, the HCl would protonate the remaining m-toluidine, rendering it non-nucleophilic and stalling the reaction.

-

Temperature Control: The reaction is exothermic. Initial cooling (0°C) prevents side reactions (such as di-acylation or polymerization).

Step-by-Step Protocol

Reagents:

-

m-Toluidine (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve m-toluidine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Addition: Cool the solution to 0°C using an ice bath. Add Isobutyryl chloride (11 mmol) dropwise over 15 minutes. Note: Fuming may occur; ensure proper ventilation.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes).[2]

-

Workup:

-

Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).

-

Wash the organic layer with 1M HCl (removes unreacted amine).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if necessary.

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target amide.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 1.25 ppm (d, 6H): Isopropyl methyl groups (

). -

δ 2.35 ppm (s, 3H): Aromatic methyl group (

). -

δ 2.55 ppm (sept, 1H): Isopropyl methine proton (

). -

δ 6.90 – 7.40 ppm (m, 4H): Aromatic protons (pattern characteristic of meta-substitution).

-

δ 7.50+ ppm (br s, 1H): Amide N-H (exchangeable with D₂O).

-

Mass Spectrometry (MS)

-

Technique: GC-MS or ESI-MS.

-

Molecular Ion:

or -

Fragmentation: Expect a tropylium ion fragment (m/z 91) and an isobutyryl fragment (m/z 71).

Pharmacological & Industrial Context

While often used as a chemical intermediate, this molecule belongs to a class of N-alkyl-carboxamides known for sensory activity.

-

TRPM8 Modulation (Cooling Agents):

-

The structure is an aromatic analog of WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide). The isopropyl-amide motif is a critical pharmacophore for binding to the TRPM8 ion channel, which mediates the sensation of cold.

-

Researchers use this scaffold to study Structure-Activity Relationships (SAR) in cooling agents, specifically how aromaticity affects receptor residence time compared to aliphatic analogs like Menthol or WS-3.

-

-

Drug Discovery Scaffold:

-

The m-tolyl amide moiety is a "privileged structure" in kinase inhibitors. It serves as a hydrophobic anchor that fits into the ATP-binding pocket of various protein kinases.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225844, 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from [Link][3]

-

NIST Mass Spectrometry Data Center. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)- (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Behrendt, H. J., et al. (2004).Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Contextual reference for TRPM8 amide scaffolds).

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann reaction mechanism).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Methyl-N-(3-methylphenyl)propanamide

This guide outlines the technical framework for determining, modeling, and analyzing the solubility of 2-methyl-N-(3-methylphenyl)propanamide (also known as N-(3-methylphenyl)isobutyramide or 3'-methylisobutyranilide).

Given the compound's structural classification as a substituted acetanilide, this guide synthesizes industry-standard protocols used for this specific chemical family, referencing authoritative methodologies applied to structural analogs (e.g., N-(4-methylphenyl) isomers) to ensure scientific rigor.

Executive Summary & Chemical Context

2-Methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1) is a hydrophobic amide intermediate used in organic synthesis and potentially as a precursor in the development of local anesthetics or agrochemicals.[1] Its solubility profile is the critical process parameter (CPP) for designing crystallization units, optimizing purification yields, and formulating liquid delivery systems.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Weight | 177.24 g/mol | Diffusion kinetics |

| Melting Point | 92–94 °C | Solid-liquid equilibrium range |

| LogP | ~2.7 | Lipophilicity indicator; predicts poor water solubility |

| H-Bond Donors | 1 (Amide -NH) | Solvation via proton donation |

| H-Bond Acceptors | 1 (Amide C=O) | Solvation via proton acceptance |

Experimental Methodology

To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is the gold standard for this class of compounds, offering higher precision than static gravimetric methods.

Protocol: Laser Monitoring Solubility Determination

This dynamic method eliminates sampling errors and minimizes solvent evaporation.

-

Preparation: A jacketed glass vessel (approx. 50–100 mL) is equipped with a mechanical stirrer and a laser monitoring system.

-

Solute Addition: Excess solid 2-methyl-N-(3-methylphenyl)propanamide is added to the solvent of interest.

-

Temperature Control: Water from a thermostatic bath circulates through the jacket, controlling temperature within ±0.05 K.

-

Dissolution: The temperature is increased slowly (e.g., 2 K/h) while monitoring laser transmittance.

-

Endpoint Detection: The temperature at which the laser transmittance reaches a maximum constant value (indicating complete dissolution of the solid phase) is recorded as the saturation temperature (

).

Experimental Workflow Diagram

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation. For substituted amides like 2-methyl-N-(3-methylphenyl)propanamide, the Modified Apelblat and Van't Hoff models are most effective.

A. Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (K).[2]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

B. Van't Hoff Equation (Thermodynamic Functions)

Used to calculate the apparent thermodynamic properties of dissolution.[2]

- : Standard molar enthalpy of dissolution.

- : Standard molar entropy of dissolution.

- : Universal gas constant (8.314 J/mol·K).

Thermodynamic Logic:

-

If

: The dissolution is endothermic (solubility increases with T). -

If

: The dissolution is non-spontaneous (requires energy input/mixing).

Modeling Logic Diagram

Figure 2: Decision framework for thermodynamic analysis of solubility data.

Predicted Solubility Behavior & Solvent Selection

Based on the structural analogs (e.g., 2-chloro-N-(4-methylphenyl)propanamide and N-(4-methylphenyl)propanamide), the solubility of 2-methyl-N-(3-methylphenyl)propanamide follows specific polarity-driven trends.

Solvent Ranking (Predicted)

Solubility typically follows the rule "like dissolves like." As a moderately polar amide with a lipophilic tolyl tail:

-

High Solubility (Polar Aprotic): DMF, DMSO, NMP.

-

Moderate Solubility (Short-chain Alcohols): Methanol, Ethanol, 1-Propanol.

-

Low Solubility (Non-polar/Aqueous): Water, Hexane, Cyclohexane.

Quantitative Trends (Representative Data)

Note: Values below are representative of the class (N-aryl propanamides) to guide experimental expectations.

| Solvent System | Solubility Trend (vs. T) | Interaction Type | Apelblat Fit ( |

| Methanol | Sharp Increase | H-Bonding | > 0.99 |

| Ethyl Acetate | Moderate Increase | Dipole-Dipole | > 0.99 |

| Toluene | Moderate Increase | > 0.98 | |

| Water | Low / Flat | Hydrophobic Repulsion | N/A |

References

The methodologies and comparative data models referenced above are grounded in the following authoritative sources on substituted amide solubility:

-

Experimental Protocol (Laser Method)

- Title: Solubility and Thermodynamic Properties of N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents.

- Source: Journal of Chemical & Engineering D

-

URL:[Link] (Search via Journal Index)

-

Thermodynamic Modeling (Apelblat/Van't Hoff)

- Title: Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures.

- Source: ResearchGate / Chemical Engineering Research and Design.

-

URL:[Link]

-

Compound Identification

Sources

- 1. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Report of the State Auditor of Georgia, year ended June 30, 1956, Supplement - Digital Library of Georgia [dlg.usg.edu]

- 4. Report of the State Auditor of Georgia, year ended June 30, 1961, Supplement [June 30, 1961] - Digital Library of Georgia [dlg.usg.edu]

- 5. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of 2-methyl-N-(3-methylphenyl)propanamide

Introduction

2-methyl-N-(3-methylphenyl)propanamide is an N-aryl amide of interest in various research and development applications.[1] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the safety and handling guidelines for 2-methyl-N-(3-methylphenyl)propanamide, drawing upon data from structurally related compounds and established principles of chemical safety. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-methyl-N-(3-methylphenyl)propanamide is not extensively documented, a hazard assessment can be extrapolated from data on analogous compounds. Structurally related N-aryl amides exhibit a range of health effects, including irritation and acute toxicity.

GHS Classification (Inferred)

Based on the classification of similar compounds, 2-methyl-N-(3-methylphenyl)propanamide should be handled as a substance with the potential for the following hazards:

-

Acute Toxicity (Oral): A related compound, (RS)-2-Chloro-N-(2-methylphenyl)propanamide, is classified as harmful if swallowed (H302).[2]

-

Skin Irritation: N-ethyl-N-(3-methylphenyl)propanamide is known to cause skin irritation (H315).[3]

-

Eye Irritation: Both propanamide and N-ethyl-N-(3-methylphenyl)propanamide are classified as causing serious eye irritation (H319).[3]

-

Chronic Aquatic Toxicity: N-ethyl-N-(3-methylphenyl)propanamide is harmful to aquatic life with long-lasting effects (H412).[3]

It is therefore prudent to handle 2-methyl-N-(3-methylphenyl)propanamide with the assumption that it may possess similar hazardous properties.

Toxicological Data Summary (for Structurally Related Compounds)

| Compound | CAS Number | Toxicological Endpoint | Value | Species | Source |

| N-ethyl-N-(3-methylphenyl)propionamide | 179911-08-1 | Repeated Dose Toxicity (NOAEL) | 150 mg/kg/day | Rat | RIFM (2024)[4] |

| Propanamide | 79-05-0 | EC50 (Daphnia magna) | > 100 mg/L (48h) | Daphnia | Sigma-Aldrich |

NOAEL: No Observed Adverse Effect Level EC50: Half maximal effective concentration

The causality behind considering this data is the structural similarity, which suggests comparable metabolic pathways and potential toxicological profiles. The N-aryl amide functional group is a key determinant of the compound's chemical and biological activity.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to minimize the risk of contact with 2-methyl-N-(3-methylphenyl)propanamide. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of 2-methyl-N-(3-methylphenyl)propanamide powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly.

-

Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[5]

Experimental Protocol: Risk Assessment Workflow

The following diagram illustrates a self-validating system for assessing and mitigating risks before handling 2-methyl-N-(3-methylphenyl)propanamide.

Caption: A workflow diagram for conducting a thorough risk assessment before handling 2-methyl-N-(3-methylphenyl)propanamide.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of 2-methyl-N-(3-methylphenyl)propanamide and to prevent accidental exposure or incompatible chemical reactions.

Safe Handling

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools for handling the solid material.

-

Ensure adequate ventilation at all times.

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[2]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

-

Keep away from sources of ignition and heat.[2]

-

Store separately from strong oxidizing agents, as these are generally incompatible with amides.[2]

-

Store away from foodstuffs.[2]

Diagram: Chemical Storage Compatibility

This diagram illustrates the logical relationships for the safe storage of N-aryl amides.

Caption: A diagram showing the recommended storage practices for N-aryl amides, highlighting incompatible materials.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical to mitigate harm.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

For a minor spill, trained personnel with the appropriate PPE can perform the cleanup.

Experimental Protocol: Minor Spill Cleanup

-

Evacuate and Secure: Alert others in the area and restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

-

Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep the material to avoid creating dust.

-

Collection: Collect the absorbed or spilled material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Diagram: Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of a chemical spill.

Caption: A decision tree for responding to a chemical spill in the laboratory.

Disposal Considerations

All waste containing 2-methyl-N-(3-methylphenyl)propanamide must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with other waste streams unless compatible.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

Conclusion

While 2-methyl-N-(3-methylphenyl)propanamide is a valuable compound in research and development, it must be handled with the appropriate precautions. By understanding its potential hazards based on structurally related compounds, implementing robust engineering and administrative controls, using the correct personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This commitment to safety is fundamental to good laboratory practice and scientific integrity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225844, 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for Propanamide.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44150680, Propanamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

- CymitQuimica. (2014, February 13). Safety data sheet for (RS)-2-Chloro-N-(2-methylphenyl)propanamide.

- Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, N-ethyl-N-(3-methylphenyl) propionamide, CAS Registry Number 179911-08-1. Food and Chemical Toxicology, 192, 114898.

Sources

- 1. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Propanamide, N-ethyl-N-(3-methylphenyl)- | C12H17NO | CID 44150680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. echemi.com [echemi.com]

A Comprehensive Guide to the Thermal Stability Assessment of 2-methyl-N-(3-methylphenyl)propanamide

<_ _ _>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for evaluating the thermal stability of the amide compound 2-methyl-N-(3-methylphenyl)propanamide. As a Senior Application Scientist, this document synthesizes established analytical methodologies with the practical insights required for robust characterization in a drug development context. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and grounding in authoritative standards. Key techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed, alongside a discussion on accelerated stability studies as outlined by the International Council for Harmonisation (ICH). The objective is to equip researchers with the necessary knowledge to design, execute, and interpret thermal stability studies, ensuring the quality, safety, and efficacy of potential drug substances.

Introduction: The Critical Role of Thermal Stability

The intrinsic stability of an active pharmaceutical ingredient (API) or intermediate, such as 2-methyl-N-(3-methylphenyl)propanamide, is a cornerstone of drug development. Thermal stability, in particular, dictates a compound's shelf-life, storage conditions, and susceptibility to degradation, which can lead to loss of potency or the formation of potentially toxic impurities.[1][2] Understanding the thermal behavior of 2-methyl-N-(3-methylphenyl)propanamide is therefore not merely an academic exercise but a critical step in de-risking a development candidate and ensuring patient safety.

2-Methyl-N-(3-methylphenyl)propanamide is an organic compound with the molecular formula C11H15NO.[3] Its structure, featuring a substituted aromatic ring and an amide linkage, suggests potential vulnerabilities to thermal stress. The amide bond, while generally stable, can be susceptible to hydrolysis at elevated temperatures, particularly in the presence of moisture.[4][5][6][7] This guide will provide a systematic approach to quantifying the thermal stability of this molecule.

Foundational Analytical Techniques

A multi-faceted approach is essential for a comprehensive thermal stability profile. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate degradation steps, and quantifying residual mass.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-methyl-N-(3-methylphenyl)propanamide into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Select an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[11]

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is a key parameter, often determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC): Monitoring Energetic Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[14][15][16] For 2-methyl-N-(3-methylphenyl)propanamide, DSC can determine its melting point and the enthalpy associated with this phase transition, providing insights into its purity and crystalline structure. It can also detect exothermic or endothermic events associated with decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of 2-methyl-N-(3-methylphenyl)propanamide.

Caption: Workflow for Thermal Stability Assessment.

Interpreting Thermal Data: A Hypothetical Case Study

To illustrate the application of these techniques, let's consider a hypothetical data set for 2-methyl-N-(3-methylphenyl)propanamide.

Table 1: Summary of Thermal Analysis Data

| Parameter | Value | Technique | Interpretation |

| Melting Point (Tm) | 125 °C | DSC | Sharp endotherm indicating a pure crystalline solid. |

| Onset of Decomposition (Td) | 250 °C | TGA | The temperature at which significant mass loss begins. |

| Decomposition Profile | Single-step | TGA | Suggests a primary degradation mechanism. |

| Residual Mass at 600 °C | < 1% | TGA | Indicates complete decomposition into volatile products. |

The Influence of Structure on Thermal Stability

The thermal stability of 2-methyl-N-(3-methylphenyl)propanamide is influenced by its molecular structure. The presence of the methyl group on the phenyl ring can affect the electronic properties and steric hindrance around the amide bond.[17] Steric protection of the amide bond may enhance thermal stability.[18]

The likely primary thermal degradation pathway for N-substituted amides involves the cleavage of the amide bond.[4][5] This can be visualized as follows:

Caption: Potential Thermal Degradation Pathway.

Accelerated Stability Studies and Regulatory Context

For drug development, thermal stability is also assessed under conditions defined by the International Council for Harmonisation (ICH).[1][19] These studies evaluate the impact of temperature and humidity over time.[20][21]

-

Accelerated Stability: Typically conducted at 40 °C ± 2 °C and 75% RH ± 5% RH for a minimum of 6 months.[19][20] These studies are designed to predict long-term stability and identify likely degradation products.[2]

-

Long-Term Stability: Conducted under intended storage conditions, for example, 25 °C ± 2 °C and 60% RH ± 5% RH, for a minimum of 12 months.[19][20]

Stress testing, which involves more extreme conditions (e.g., temperature increments of 10°C above the accelerated condition), is also performed to understand the intrinsic stability of the molecule and validate the stability-indicating power of analytical methods.[2][21]

Conclusion

The thermal stability of 2-methyl-N-(3-methylphenyl)propanamide is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical compound. A systematic approach utilizing techniques such as TGA and DSC, complemented by forced degradation and ICH-compliant stability studies, provides a comprehensive understanding of its thermal behavior. This knowledge is essential for establishing appropriate storage conditions, defining a re-test period, and ensuring the overall safety and efficacy of the final drug product.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225844, 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from [Link]

-

Raposo, S., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. ICH. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Health Canada. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348285, 2-Methyl-3-phenylpropanamide. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST WebBook. Retrieved from [Link]

-

Svanström, M. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

Koenig, T., Hoobler, J. A., & Mabey, W. R. (1972). Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. American Chemical Society. Retrieved from [Link]

-

Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

-

Azadi, S., & Ghavami, M. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Advanced Medical Sciences and Applied Technologies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Journal. American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). Energy & Fuels Journal. American Chemical Society. Retrieved from [Link]

-

Johnson, R., et al. (2019). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermograms of the studied polymers. Retrieved from [Link]

-

MDPI. (n.d.). Synergistic Effects of Nitrosamine-Safe Accelerators for Enhanced Natural Rubber Latex Balloon in Sulfur Conventional Vulcanizing System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12636575, 2-Methyl-2-(3-methylphenyl)propanamide. Retrieved from [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. snscourseware.org [snscourseware.org]

- 3. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synergistic Effects of Nitrosamine-Safe Accelerators for Enhanced Natural Rubber Latex Balloon in Sulfur Conventional Vulcanizing System | MDPI [mdpi.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide [cymitquimica.com]

- 18. Propanamide, N-ethyl-N-(3-methylphenyl)- | 179911-08-1 | Benchchem [benchchem.com]

- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. database.ich.org [database.ich.org]

- 21. pharma.gally.ch [pharma.gally.ch]

Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 2-methyl-N-(3-methylphenyl)propanamide

Abstract and Introduction

2-methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1), also known as N-(m-Tolyl)isobutyramide, is a chemical entity of interest in various research and development sectors.[1] The accurate and precise quantification of this molecule is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed, field-proven protocols for the analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The selection of an analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. This guide offers a rationale for method selection and presents robust, self-validating protocols designed for immediate implementation by researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is critical for analytical method development. Key properties for 2-methyl-N-(3-methylphenyl)propanamide are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| CAS Number | 7146-00-1 | PubChem |

| XLogP3 (LogP) | 2.7 | PubChem |

| Synonyms | N-(m-Tolyl)isobutyramide, m-Isobutyrotoluidide | PubChem |

The compound's molecular weight and moderate lipophilicity (XLogP3 of 2.7) indicate its suitability for both GC (given sufficient volatility) and reverse-phase HPLC.[1]

Method Selection Rationale: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends on the analytical objective.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile and semi-volatile compounds. Its primary advantages are exceptional sensitivity and unparalleled specificity, derived from the combination of chromatographic separation and mass-based detection. The NIST database confirms the amenability of this compound to GC analysis, providing a known retention index.[3] GC-MS is the method of choice for trace-level detection, impurity identification, and structural confirmation.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For 2-methyl-N-(3-methylphenyl)propanamide, a reverse-phase HPLC method offers high throughput and is often more straightforward for routine quantification in quality control settings.[2] The presence of a phenyl ring in the structure allows for sensitive detection using a standard UV detector.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a definitive method for the identification and quantification of 2-methyl-N-(3-methylphenyl)propanamide, leveraging the high selectivity of mass spectrometry.

Principle of GC-MS Analysis

Volatilized analytes are separated based on their boiling points and interaction with a stationary phase within a capillary column. Upon elution, they enter a mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a chemical fingerprint for definitive identification.[4]

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS analysis of 2-methyl-N-(3-methylphenyl)propanamide.

Step-by-Step Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer a known volume or weight of the sample into a separatory funnel.

-

Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Mix: Shake vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate.

-

Collect: Drain the organic layer. Repeat the extraction on the aqueous layer twice more, pooling the organic extracts.

-

Dry: Pass the pooled organic extract through anhydrous sodium sulfate to remove residual water.

-

Concentrate: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried residue in a known, precise volume of solvent (e.g., 1.0 mL of ethyl acetate) for GC-MS analysis.

B. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent, Shimadzu, or equivalent | Standard instrumentation for volatile analysis. |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5) | This non-polar column is industry-standard and provides excellent separation for a wide range of analytes. The NIST retention index for this compound was determined on this phase.[3] |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing high resolution and good sample capacity. | |

| Inlet | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume to prevent column overloading. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas providing optimal chromatographic efficiency. |

| Oven Program | Initial 100 °C, hold 1 min | Allows for sharp initial peaks. |

| Ramp 15 °C/min to 280 °C, hold 5 min | Effective gradient for eluting semi-volatile compounds. | |

| MS System | Quadrupole Mass Analyzer | Common, robust analyzer for routine quantification. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns and enabling library matching. |

| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |

| Acquisition Mode | Full Scan (m/z 40-450) & SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |

| SIM Ions | 177 (Molecular Ion), 107 (Fragment) | Key ions identified from spectral data for high-specificity quantification.[1] |

Expected Results

-

Retention Index: A peak corresponding to the analyte should appear at a Kovats Retention Index of approximately 1542 on a non-polar column.[3]

-

Mass Spectrum: The EI mass spectrum should exhibit a molecular ion [M]⁺ at m/z 177, with a significant fragment ion at m/z 107, corresponding to the tropylium ion formed after cleavage.[1]

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is optimized for robust, routine quantification of 2-methyl-N-(3-methylphenyl)propanamide, ideal for quality control environments.

Principle of HPLC Analysis

The analyte is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. For this moderately non-polar compound, a reverse-phase C18 column is used, where polar solvents elute the compound faster.[5] Detection is achieved by measuring the absorbance of UV light by the analyte's aromatic ring.

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis of 2-methyl-N-(3-methylphenyl)propanamide.

Step-by-Step Protocol

A. Sample and Standard Preparation

-

Stock Solution: Accurately weigh ~10 mg of 2-methyl-N-(3-methylphenyl)propanamide reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm PTFE syringe filter prior to injection.

B. HPLC Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent, Waters, or equivalent with UV/DAD | Standard instrumentation for liquid chromatography. |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately non-polar analytes like this one.[5] |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase. Formic acid is added to improve peak shape and is MS-compatible if needed.[5] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |

| Detector | Diode Array Detector (DAD) or UV Detector | DAD allows for spectral confirmation, while a standard UV detector is sufficient for quantification. |

| Detection λ | 254 nm | A common wavelength for aromatic compounds providing good sensitivity. A full spectral scan (200-400 nm) should be run initially to determine the absorbance maximum. |

Method Validation and Performance Comparison

Both protocols must be validated according to established guidelines (e.g., ICH) to ensure data integrity. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

The following table presents a hypothetical but representative comparison of the expected performance of the two methods.

| Parameter | GC-MS | HPLC-UV |

| Specificity | Very High (Mass Spectrum) | Moderate (Retention Time) |

| LOD (Est.) | 0.1 - 5 ng/mL | 10 - 50 ng/mL |

| LOQ (Est.) | 0.5 - 15 ng/mL | 50 - 150 ng/mL |

| Linearity (R²) | > 0.995 | > 0.998 |

| Precision (%RSD) | < 5% | < 2% |

| Throughput | Lower | Higher |

| Primary Use | Trace analysis, impurity ID | Routine QC, content uniformity |

Conclusion

This application note provides two robust and reliable methods for the analysis of 2-methyl-N-(3-methylphenyl)propanamide. The GC-MS method offers superior sensitivity and specificity, making it the ideal choice for trace-level detection, metabolite identification, and confirmatory analysis. The HPLC-UV method provides excellent precision and higher throughput, positioning it as the preferred technique for routine quality control and quantification in less complex matrices. The selection of the appropriate method should be guided by the specific analytical requirements of the research or development program.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225844, 2-methyl-N-(3-methylphenyl)propanamide. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348285, 2-Methyl-3-phenylpropanamide. PubChem. [Link]

-

Manual for Analysis of Persistent Organic Pollutants in Environmental Samples. III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

NIST (National Institute of Standards and Technology). Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

SIELC Technologies (2018). Separation of Propanamide, 2-methyl- on Newcrom R1 HPLC column. [Link]

-

Eurofins (2022). Analytical Method Summaries. [Link]

-

Cheméo. Propanamide, 2-methyl-N-propyl-. [Link]

-

The Good Scents Company. ethyl (3-methyl phenyl) propionamide. [Link]

-

ASTM International. Standard Test Method for Carbamates in Water. [Link]

-

Gowda, B. T., et al. (2009). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o577. [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5771-5773. [Link]

-

NIST (National Institute of Standards and Technology). Propanamide, N-(3-methylphenyl)-2-methyl-. NIST Chemistry WebBook. [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, N-ethyl-N-(3-methylphenyl) propionamide, CAS Registry Number 179911-08-1. Food and Chemical Toxicology, 141, 111422. [Link]

-

NIST (National Institute of Standards and Technology). Propanamide, 2-methyl-N-ethyl-N-3-methylbutyl-. NIST Chemistry WebBook. [Link]

-

U.S. Environmental Protection Agency (2009). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

Sources

- 1. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propanamide, N-(3-methylphenyl)-2-methyl- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Propanamide, 2-methyl- | SIELC Technologies [sielc.com]

Application Note: A Robust GC/MS Method for the Identification and Characterization of 2-methyl-N-(3-methylphenyl)propanamide

Abstract

This application note presents a detailed, field-proven protocol for the analysis of 2-methyl-N-(3-methylphenyl)propanamide using Gas Chromatography-Mass Spectrometry (GC/MS). Amide-containing compounds are fundamental in pharmaceutical and materials science, necessitating reliable analytical methods for their characterization, purity assessment, and quality control. This guide provides a comprehensive workflow, from sample preparation to data interpretation, tailored for researchers, scientists, and drug development professionals. We delve into the rationale behind instrumental parameter selection and elucidate the characteristic electron ionization (EI) fragmentation pattern of the analyte, providing a self-validating system for its unambiguous identification.

Introduction

2-methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1) is a substituted amide that serves as a valuable intermediate in organic synthesis. The amide functional group is a cornerstone of many biologically active molecules and advanced polymers.[1] Consequently, the ability to accurately identify and characterize such compounds is critical in research and development, impurity profiling, and manufacturing quality control.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the superior separation capabilities of GC with the definitive identification power of MS.[2] It is regarded as a "gold standard" for the analysis of volatile and semi-volatile compounds due to its sensitivity, specificity, and the wealth of structural information it provides.[2] This protocol establishes a robust GC/MS method optimized for the analysis of 2-methyl-N-(3-methylphenyl)propanamide.

Analyte Profile: 2-methyl-N-(3-methylphenyl)propanamide

A thorough understanding of the analyte's physicochemical properties is essential for method development. These properties dictate the choice of solvent, chromatographic conditions, and expected behavior within the GC/MS system.

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-(3-methylphenyl)propanamide | PubChem[3] |

| CAS Number | 7146-00-1 | PubChem[3] |

| Molecular Formula | C₁₁H₁₅NO | PubChem[3] |

| Molecular Weight | 177.24 g/mol | PubChem[3] |

| Melting Point | 92-94 °C | ChemicalBook[4] |

| Boiling Point | 322.0 °C | ChemicalBook[4] |

| Kovats Retention Index | 1542 (Semi-standard non-polar column) | PubChem[3] |

Principle of the Method

The methodology leverages the strengths of both gas chromatography and mass spectrometry.

-

Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a capillary column. Separation is achieved based on the analyte's boiling point and its differential affinity for the column's stationary phase.[2] Analytes with higher volatility and lower affinity for the stationary phase elute from the column faster.

-

Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing it to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for confident identification.

Detailed Experimental Protocol

Materials and Reagents

-

Analyte: 2-methyl-N-(3-methylphenyl)propanamide standard (≥98% purity)

-

Solvent: HPLC-grade or GC-grade Methanol

-

Equipment:

-

Analytical balance (4-decimal place)

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Vortex mixer

-

2 mL autosampler vials with PTFE-lined caps

-

Sample Preparation (Standard Solution)

The goal of this step is to accurately prepare a solution of the analyte at a known concentration suitable for GC/MS analysis. A concentration of 100 µg/mL is a typical starting point for method development.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methyl-N-(3-methylphenyl)propanamide standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in approximately 5 mL of methanol. Vortex for 30 seconds to ensure complete dissolution.

-

Add methanol to the flask to bring the volume to the 10 mL mark. Invert the flask several times to mix thoroughly.

-

Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol and mix thoroughly.

-

Final Sample: Transfer the working solution into a 2 mL autosampler vial for analysis.

GC/MS Instrumentation and Parameters

The following parameters are recommended as a starting point and can be adapted for various GC/MS systems, such as those from Agilent, Shimadzu, or Thermo Fisher Scientific.[5][6]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for aromatic and moderately polar compounds like the target amide, ensuring good peak shape. |

| Carrier Gas | Helium (≥99.999% purity) at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume that prevents column overloading while providing sufficient signal. |

| Injection Mode | Split (10:1 ratio) | A split injection is used to prevent overloading the column with the analyte or solvent, leading to sharper peaks. |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | This temperature program allows for good separation from any potential impurities or solvent front, ensuring the analyte elutes as a sharp, symmetrical peak. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable mass spectra. |

| Ionization Energy | 70 eV | The standard energy for EI, which provides consistent and extensive fragmentation for structural elucidation. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source while minimizing thermal degradation. |

| MS Transfer Line Temp. | 280 °C | Must be hot enough to prevent analyte condensation as it transfers from the GC to the MS. |

| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

| Acquisition Mode | Full Scan | Data is collected over a wide m/z range (e.g., 40-450 amu) to capture the molecular ion and all significant fragment ions. |

Experimental Workflow Diagram

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

Expected Results and Discussion

Chromatographic Performance

Under the specified conditions, 2-methyl-N-(3-methylphenyl)propanamide is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. The experimentally determined retention time can be compared to its published Kovats Retention Index (1542 on a non-polar column) for an additional layer of confirmation.[3]

Mass Spectral Interpretation

The electron ionization mass spectrum provides the definitive structural fingerprint of the analyte. The key features of the expected spectrum are detailed below.

-

Molecular Ion ([M]•+): The highest mass peak in the spectrum (excluding isotope peaks) corresponds to the intact molecule that has lost one electron. For 2-methyl-N-(3-methylphenyl)propanamide (C₁₁H₁₅NO), the molecular ion is expected at m/z 177 .[3][7] Its presence is crucial for confirming the molecular weight.

-

Key Fragment Ions: The fragmentation pattern is driven by the cleavage of the weakest bonds and the formation of stable carbocations or radical cations. The primary fragmentation pathways for this molecule involve cleavage of the amide bond and rearrangements.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]•+ | Molecular Ion |

| 107 | [C₇H₉N]•+ | Cleavage of the amide bond to form the stable m-toluidine radical cation. This is often a major, indicative peak.[3] |